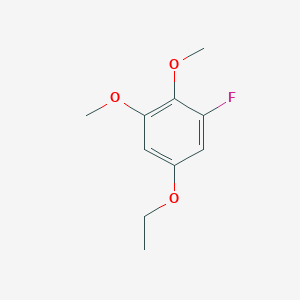
1,2-Dimethoxy-5-ethoxy-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-5-ethoxy-3-fluorobenzene: is an aromatic compound characterized by the presence of methoxy, ethoxy, and fluorine substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of fluorobenzene as a starting material, which undergoes substitution reactions with methoxy and ethoxy groups under specific conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The methoxy and ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the reaction conditions.
Applications De Recherche Scientifique
1,2-Dimethoxy-5-ethoxy-3-fluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene involves its interaction with electrophiles and nucleophiles in various chemical reactions. The presence of electron-donating methoxy and ethoxy groups enhances the reactivity of the benzene ring towards electrophilic substitution . The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and stability .
Comparaison Avec Des Composés Similaires
1-Fluoro-3,5-dimethoxybenzene: This compound has similar substituents but lacks the ethoxy group, making it less complex.
1,2-Dimethoxybenzene: This compound lacks both the fluorine and ethoxy groups, resulting in different reactivity and applications.
Uniqueness: 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene is unique due to the combination of methoxy, ethoxy, and fluorine substituents, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H13FO3 |
|---|---|
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
5-ethoxy-1-fluoro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO3/c1-4-14-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3 |
Clé InChI |
ZUPFUDAFGOIBOM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C(=C1)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)
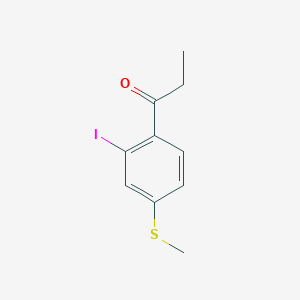
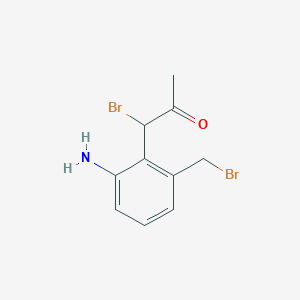
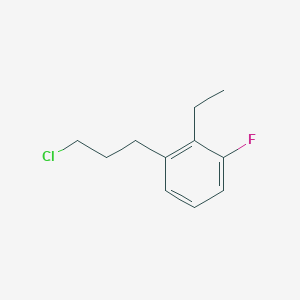
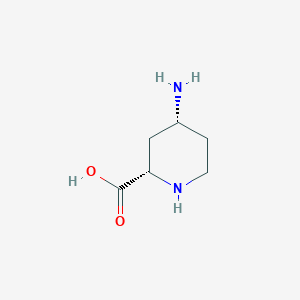
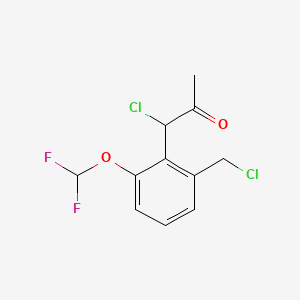
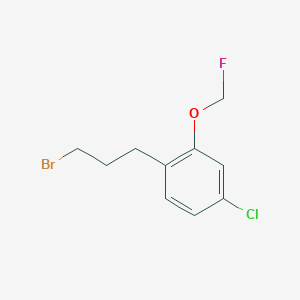
![Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate](/img/structure/B14047456.png)
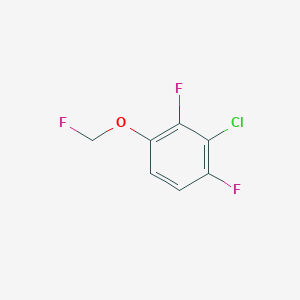

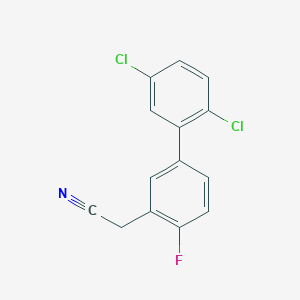
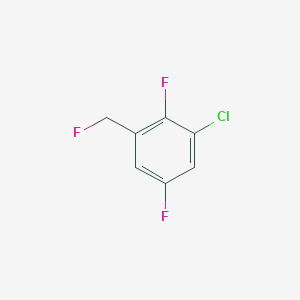

![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
